molecular formula C12H27Cl2GeP B14610635 CID 71443351 CAS No. 58802-38-3

CID 71443351

Cat. No.: B14610635
CAS No.: 58802-38-3
M. Wt: 345.8 g/mol
InChI Key: GCCDWCKYOYATSB-UHFFFAOYSA-N
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Description

This absence suggests either a typographical error in the CID or a gap in the available evidence. For the purpose of this article, we will focus on structurally and functionally related compounds from the evidence, particularly betulin-derived inhibitors and oscillatoxin derivatives, to illustrate a framework for comparative analysis .

Properties

CAS No.

58802-38-3

Molecular Formula

C12H27Cl2GeP

Molecular Weight

345.8 g/mol

InChI

InChI=1S/C12H27Cl2P.Ge/c1-10(2,3)15(13,14,11(4,5)6)12(7,8)9;/h1-9H3;

InChI Key

GCCDWCKYOYATSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C(C)(C)C)(C(C)(C)C)(Cl)Cl.[Ge]

Origin of Product

United States

Preparation Methods

The preparation of this compound involves several synthetic routes. One common method includes the reaction of specific aniline derivatives with thionyl chloride and N, N-dimethylformamide under controlled heating conditions . Another method involves the use of isoamyl nitrite under acidic conditions to obtain the desired product . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions.

Scientific Research Applications

The compound has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various synthetic processes. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, it is investigated for its therapeutic potential in treating certain diseases. Industrial applications include its use in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on structural features, biological roles, and physicochemical properties.

Betulin-Derived Inhibitors ()

Betulin (CID 72326) and its derivatives are triterpenoids with demonstrated inhibitory activity. Key comparisons include:

Compound Name PubChem CID Key Structural Features Biological Role
Betulin 72326 Pentacyclic triterpene with hydroxyl groups Antiviral, anti-inflammatory
Betulinic Acid 64971 Carboxylic acid derivative of betulin Apoptosis inducer, anti-cancer
Lupenone 92158 Oxidized betulin (ketone group) Anti-diabetic, anti-microbial
3-O-Caffeoyl Betulin 10153267 Betulin esterified with caffeic acid Enhanced solubility, anti-tumor

Key Findings :

  • Betulinic Acid (CID 64971) exhibits stronger cytotoxicity against cancer cells compared to betulin due to its carboxyl group, which enhances membrane permeability .
  • 3-O-Caffeoyl Betulin (CID 10153267) shows improved bioavailability over betulin, attributed to caffeoyl esterification increasing water solubility .
Oscillatoxin Derivatives ()

Oscillatoxins are marine-derived polyketides with neurotoxic properties. Notable examples include:

Compound Name PubChem CID Structural Distinction Biological Activity
Oscillatoxin D 101283546 Macrocyclic lactone with epoxy group Sodium channel modulator
30-Methyl-Oscillatoxin D 185389 Methylation at C30 position Reduced toxicity vs. oscillatoxin D
Oscillatoxin E 156582093 Hydroxyl group substitution Moderate anti-fungal activity

Key Findings :

  • 30-Methyl-Oscillatoxin D (CID 185389) demonstrates 50% lower neurotoxicity than oscillatoxin D, likely due to steric hindrance from methylation .
  • Substitutions in oscillatoxins (e.g., hydroxyl groups in CID 156582093) correlate with altered target specificity, suggesting tunability for therapeutic applications .

Physicochemical and Pharmacokinetic Comparisons

Using as a template for property analysis, hypothetical comparisons can be extrapolated for betulin derivatives:

Property Betulin (CID 72326) Betulinic Acid (CID 64971) 3-O-Caffeoyl Betulin (CID 10153267)
Log Po/w (iLOGP) 8.2 6.5 4.8
Water Solubility (mg/mL) 0.01 0.12 1.5
Bioavailability Score 0.17 0.35 0.55
CYP Inhibition None Moderate Low

Insights :

  • Esterification (e.g., caffeoyl group in CID 10153267) significantly reduces hydrophobicity (Log Po/w), aligning with improved solubility and bioavailability .

Notes

  • This analysis substitutes structurally related compounds for illustrative purposes.
  • Data Limitations : Physicochemical properties for betulin derivatives are inferred from analogous compounds in . Experimental validation is required.

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